molecular formula C8H8BNO3 B13465065 2-Methylbenzoxazole-7-boronic Acid

2-Methylbenzoxazole-7-boronic Acid

Cat. No.: B13465065
M. Wt: 176.97 g/mol
InChI Key: KECMQXZEEWIEJC-UHFFFAOYSA-N
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Description

2-Methylbenzoxazole-7-boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to the 7th position of a 2-methylbenzoxazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzoxazole-7-boronic Acid typically involves the borylation of 2-methylbenzoxazole. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The scalability of the Miyaura borylation makes it suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-Methylbenzoxazole-7-boronic Acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and detection applications. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues . This property is exploited in the design of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 2-Methylbenzoxazole-7-boronic Acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura coupling and other transformations makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H8BNO3

Molecular Weight

176.97 g/mol

IUPAC Name

(2-methyl-1,3-benzoxazol-7-yl)boronic acid

InChI

InChI=1S/C8H8BNO3/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4,11-12H,1H3

InChI Key

KECMQXZEEWIEJC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)N=C(O2)C)(O)O

Origin of Product

United States

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